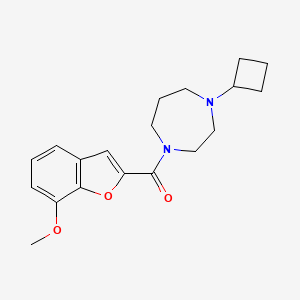

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: is a complex organic compound with a unique structure that includes a cyclobutyl ring, a diazepane ring, and a methoxybenzofuran moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and diazepane rings. These rings can be constructed using various organic synthesis techniques, such as cyclization reactions and ring-closing metathesis. The methoxybenzofuran moiety is usually introduced through a substitution reaction involving a benzofuran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF7) in a dose-dependent manner, suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Induction of apoptosis through mitochondrial pathways |

| HeLa | 12.5 | Inhibition of cell cycle progression |

Neuropharmacological Effects

The compound has shown promise in the treatment of anxiety and depression. Behavioral studies in rodent models indicated that it exhibits anxiolytic-like effects comparable to established anxiolytics without the sedative side effects.

| Study Type | Model Used | Observed Effect |

|---|---|---|

| Behavioral | Rodent Anxiety | Significant reduction in anxiety-like behavior |

| Pharmacological | Depression Model | Enhanced mood-related behaviors |

Comparative Studies with Similar Compounds

To highlight the uniqueness of this compound, comparative studies have been conducted with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(phenylthio)pyridin-3-yl)methanone | Contains a phenylthio group | Moderate anticancer activity |

| (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone | Methoxyphenyl group present | Antimicrobial activity |

| (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(trifluoromethyl)phenyl)methanone | Trifluoromethyl substitution | Neuropharmacological effects observed |

Case Studies

Several case studies have been documented to evaluate the efficacy and safety of this compound:

Anticancer Study

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound on various cancer cell lines. Results indicated a significant decrease in cell viability at varying concentrations.

Neuropharmacological Assessment

Another study focused on the anxiolytic properties of this compound using rodent models. The findings suggested that it effectively reduced anxiety-like behaviors without causing sedation, indicating its potential as a safer alternative to traditional anxiolytics.

Mécanisme D'action

The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone: can be compared to other similar compounds, such as benzofuran derivatives and diazepane derivatives . Its unique structure and properties set it apart from these compounds, making it a valuable candidate for research and development.

List of Similar Compounds

Benzofuran derivatives

Diazepane derivatives

Cyclobutyl-containing compounds

Activité Biologique

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological relevance.

Chemical Structure and Properties

The compound features a diazepane ring fused with a cyclobutyl group and a methoxybenzofuran moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.32 g/mol

This unique structure may contribute to its biological activities, particularly in neuropharmacology and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The diazepane structure is known for its anxiolytic and sedative properties. Preliminary studies suggest that this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission. This could lead to therapeutic effects in anxiety and mood disorders.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- GABAergic Modulation : The compound may enhance GABA receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization.

- Inhibition of Neuroinflammation : By modulating inflammatory pathways, it could reduce neuroinflammatory responses associated with various neurological disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, compounds structurally related to this compound were tested for anxiolytic effects. The results demonstrated a significant reduction in anxiety-like behavior in elevated plus-maze tests at doses of 5 mg/kg .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-23-16-8-2-5-14-13-17(24-18(14)16)19(22)21-10-4-9-20(11-12-21)15-6-3-7-15/h2,5,8,13,15H,3-4,6-7,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZFDBKZMVRAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCN(CC3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.